1-Boc-4-aminopiperidine-4-carboxylic Acid

Übersicht

Beschreibung

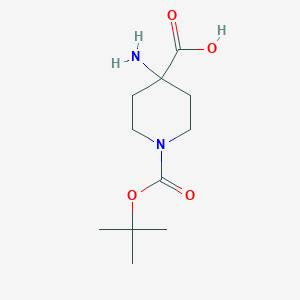

1-Boc-4-aminopiperidine-4-carboxylic acid, also known as 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

1-Boc-4-aminopiperidine-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the protection of the amine group of 4-aminopiperidine with a tert-butoxycarbonyl (Boc) group, followed by carboxylation at the 4-position . The reaction conditions typically involve the use of Boc anhydride and a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-Boc-4-aminopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or esters.

Common reagents used in these reactions include trifluoroacetic acid for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Boc-4-aminopiperidine-4-carboxylic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. Notably, it is involved in developing analgesics and anti-inflammatory drugs. The compound's structure allows for modifications that enhance the efficacy of drug candidates while minimizing side effects.

Case Study: Analgesic Development

Research has demonstrated that derivatives of this compound can lead to the creation of novel analgesics that target specific pain pathways, improving patient outcomes in pain management.

Peptide Synthesis

This compound is employed in preparing peptide-based therapeutics. Its stable structure contributes to the bioavailability of the resulting peptides, making it an essential component in modern medicinal chemistry.

Table 1: Peptide Therapeutics Utilizing this compound

| Therapeutic Class | Example Compounds | Application Area |

|---|---|---|

| Anticancer Agents | SIRT2 inhibitors | Cancer treatment |

| Antiviral Agents | HIV reverse transcriptase inhibitors | HIV treatment |

| Neurological Agents | Neurokinin-1 receptor ligands | Neurological disorders |

Neuroscience Research

In neuroscience, this compound is utilized to investigate its effects on neurotransmitter systems. This research contributes to understanding neurological disorders and developing targeted therapies.

Case Study: Neurotransmitter Interaction

Studies have shown that modifications of this compound can influence serotonin and dopamine pathways, providing insights into treatments for depression and anxiety disorders.

Drug Design

The unique structural properties of this compound facilitate modifications that lead to the discovery of new drug candidates. Its ability to form various derivatives enhances its potential as a scaffold for drug design.

Table 2: Drug Candidates Derived from this compound

| Compound Type | Modifications Made | Targeted Disease |

|---|---|---|

| Non-nucleoside RTIs | Piperidine substitutions | HIV |

| Receptor Antagonists | Functional group variations | Pain management |

| Enzyme Inhibitors | Structural alterations | Cancer |

Material Science

In material science, this compound is applied in developing novel materials, particularly polymers with specific properties for industrial use. Its chemical structure allows for the creation of materials with enhanced durability and functionality.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability.

Wirkmechanismus

The mechanism of action of 1-Boc-4-aminopiperidine-4-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites . Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-aminopiperidine-4-carboxylic acid can be compared with other similar compounds, such as:

4-Amino-1-Boc-piperidine: Similar in structure but lacks the carboxylic acid group.

1-Boc-piperidine-4-carboxaldehyde: Contains an aldehyde group instead of an amine.

4-Amino-1-methyl-4-piperidinecarboxylic acid: Has a methyl group at the 1-position instead of a Boc group.

The uniqueness of this compound lies in its dual functionality, with both a protected amine and a carboxylic acid group, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

1-Boc-4-aminopiperidine-4-carboxylic acid, also known as 4-amino-1-Boc-piperidine-4-carboxylic acid, is a significant compound in medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and implications in various therapeutic contexts.

This compound has the molecular formula and a molecular weight of approximately 244.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a carboxylic acid functional group, which enhances its reactivity in synthetic applications .

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

-

Targets : The compound interacts with several biological targets, including:

- SIRT2 : A NAD+-dependent deacetylase involved in cellular metabolism and aging.

- Melanin-concentrating hormone receptor 1 (MCH-R1) : Plays a role in energy homeostasis.

- Bradykinin hB2 receptor : Involved in inflammatory responses.

- Neurokinin-1 receptor (NK1R) : Associated with pain signaling and neurogenic inflammation.

- Inhibition of T Lymphocyte Proliferation : In vitro studies have demonstrated that this compound inhibits the proliferation of human T lymphocytes by blocking cytokine production, particularly interleukin-2, which is crucial for T cell growth.

Inhibition of HIV Replication

One of the most notable effects of this compound is its ability to inhibit HIV replication. By blocking the CCR5 receptor, it prevents T lymphocyte proliferation and subsequent HIV spread. This mechanism has significant implications for developing therapeutic agents against HIV/AIDS.

Influence on Biochemical Pathways

This compound is involved in various biochemical pathways:

- It affects metabolic flux by interacting with SIRT2 inhibitors, influencing energy metabolism.

- The compound has been shown to alter immune responses by modulating signaling pathways related to inflammation and cell proliferation.

Case Studies

A study focused on the synthesis of water-soluble helical peptides using this compound as a building block demonstrated its utility in enhancing peptide solubility without compromising structural integrity. This aspect is crucial for drug design and development in therapeutic applications .

Dosage Effects in Animal Models

Research indicates that lower doses of this compound effectively inhibit T lymphocyte proliferation without significant toxicity. This finding suggests potential for safe therapeutic applications in human subjects, pending further clinical trials.

Summary Table of Biological Activities

| Biological Activity | Mechanism | Implication |

|---|---|---|

| Inhibition of T Lymphocyte Proliferation | Blocks IL-2 production | Potential treatment for autoimmune diseases |

| Inhibition of HIV Replication | CCR5 receptor blockade | Therapeutic candidate for HIV/AIDS |

| Modulation of Metabolic Pathways | Interaction with SIRT2 | Implications for aging and metabolic disorders |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Boc-4-aminopiperidine-4-carboxylic Acid, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via Boc-protection of 4-aminopiperidine-4-carboxylic acid using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP in THF). Post-synthesis, purity is confirmed using HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of residual solvents or unreacted starting materials). Melting point analysis (reported range: 289–294°C) serves as a preliminary purity indicator, though cross-validation with elemental analysis (C, H, N) is recommended for rigorous quality control .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Essential protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during weighing or reactions to avoid inhalation.

- Waste Management: Segregate waste in labeled containers for professional disposal to prevent environmental contamination.

Emergency measures: Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion .

Q. How does the Boc group enhance selectivity in peptide synthesis applications?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amine moiety, enabling selective activation of the carboxylic acid for amide bond formation (e.g., via HOBt/EDCI coupling). This prevents undesired side reactions at the amine site during stepwise peptide elongation. Deprotection is achieved with TFA or HCl/dioxane, ensuring orthogonal compatibility with Fmoc-based strategies for complex peptidomimetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

- Methodological Answer : Discrepancies in literature data (e.g., mp variations) may arise from polymorphic forms or impurities. To address this:

- Perform Differential Scanning Calorimetry (DSC) to identify polymorph transitions.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity.

- Cross-reference spectral data (¹H/¹³C NMR, IR) with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. What strategies optimize coupling efficiency of this compound in sterically hindered environments?

- Methodological Answer : For steric challenges:

- Activate the carboxylate with coupling agents like HATU or PyBOP, which enhance reactivity in bulky systems.

- Use microwave-assisted synthesis to reduce reaction times and improve yields.

- Monitor reaction progress via LC-MS to identify incomplete couplings early. Post-coupling, Boc deprotection with TFA allows sequential functionalization of the amine .

Q. How does stereochemistry at the piperidine ring influence biological activity in derived compounds?

- Methodological Answer : To study stereochemical effects:

- Synthesize enantiopure derivatives using chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones).

- Characterize configurations via X-ray crystallography or optical rotation.

- Test analogs in bioassays (e.g., receptor binding or enzyme inhibition) to correlate stereochemistry with potency. For example, axial vs. equatorial amine positioning may alter hydrogen-bonding interactions with targets .

Q. What analytical techniques detect trace impurities in this compound batches?

- Methodological Answer : Impurity profiling requires:

- UPLC-MS with charged aerosol detection (CAD) for non-UV-active contaminants.

- ²D NMR (e.g., HSQC, HMBC) to identify structural analogs or degradation products.

- ICP-MS for heavy metal traces if the compound is used in pharmaceutical APIs .

Q. Data Interpretation & Experimental Design

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Conditions : Test thermal stability (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B guidelines).

- Analysis : Monitor degradation via HPLC-UV (peak area% for parent compound) and LC-MS for degradants.

- Kinetics : Apply Arrhenius modeling to predict shelf life. Store validated batches at -20°C in amber vials with desiccants .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Use DFT calculations (Gaussian, ORCA) to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., transition state analysis for Boc deprotection).

- Validate predictions with small-scale exploratory reactions under inert atmospheres .

Q. How to address low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Troubleshooting : Isolate intermediates (e.g., via flash chromatography) to identify yield-limiting steps.

- Optimization : Screen solvents (e.g., DMF vs. DCM) and bases (e.g., DIPEA vs. TEA) for critical reactions.

- Scale-up : Use continuous flow chemistry to improve mixing and heat transfer for exothermic steps .

Eigenschaften

IUPAC Name |

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHLVALLAURVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351230 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183673-71-4 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183673-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.